molecular formula C19H15ClN2S B14134863 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- CAS No. 89144-82-1

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-

Cat. No.: B14134863
CAS No.: 89144-82-1
M. Wt: 338.9 g/mol
InChI Key: WHDZQEONHSHILX-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes a chlorophenyl group, a phenyl group, and a thienyl group. These substitutions confer specific chemical and physical properties that make the compound valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be achieved through several synthetic routes:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.

Properties

CAS No.

89144-82-1

Molecular Formula

C19H15ClN2S

Molecular Weight

338.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C19H15ClN2S/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2

InChI Key

WHDZQEONHSHILX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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